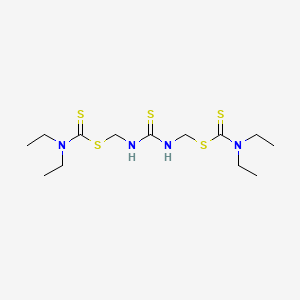![molecular formula C10H7N3O B13813283 9H-Imidazo[1,2-a]benzimidazole-3-carbaldehyde CAS No. 64196-74-3](/img/structure/B13813283.png)
9H-Imidazo[1,2-a]benzimidazole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Imidazo[1,2-a]benzimidazole-3-carbaldehyde: is a heterocyclic compound that features a fused ring system combining an imidazole and a benzimidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis often begins with commercially available benzimidazole derivatives.
Reaction Steps:
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products:
Oxidation: 9H-Imidazo[1,2-a]benzimidazole-3-carboxylic acid.
Reduction: 9H-Imidazo[1,2-a]benzimidazole-3-methanol.
Substitution: Various substituted imidazo[1,2-a]benzimidazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic reactions.
Biology:
Enzyme Inhibition: Derivatives of this compound have been studied for their potential to inhibit enzymes like β-lactamase, which is crucial in antibiotic resistance research.
Medicine:
Anticancer Agents: Some derivatives have shown promising anticancer activity by inducing apoptosis in cancer cells.
Antiviral Agents: Research is ongoing to explore its potential as an antiviral agent, particularly against RNA viruses.
Industry:
Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.
Mecanismo De Acción
The exact mechanism of action for 9H-Imidazo[1,2-a]benzimidazole-3-carbaldehyde varies depending on its application. In medicinal chemistry, it often interacts with specific molecular targets such as enzymes or receptors. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of DNA synthesis, induction of apoptosis, or disruption of cellular signaling pathways .
Comparación Con Compuestos Similares
9H-Imidazo[1,2-a]benzimidazole-2-carbaldehyde: Similar structure but with the aldehyde group at a different position.
9H-Carbazole-3-carbaldehyde: Another heterocyclic compound with a similar aldehyde functional group but a different ring system.
Uniqueness:
Structural Features: The unique positioning of the aldehyde group in 9H-Imidazo[1,2-a]benzimidazole-3-carbaldehyde allows for specific interactions in biological systems that are not possible with its isomers.
Propiedades
Número CAS |
64196-74-3 |
|---|---|
Fórmula molecular |
C10H7N3O |
Peso molecular |
185.18 g/mol |
Nombre IUPAC |
4H-imidazo[1,2-a]benzimidazole-1-carbaldehyde |
InChI |
InChI=1S/C10H7N3O/c14-6-7-5-11-10-12-8-3-1-2-4-9(8)13(7)10/h1-6H,(H,11,12) |
Clave InChI |
SSKOJFDTFDUPFH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)NC3=NC=C(N23)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



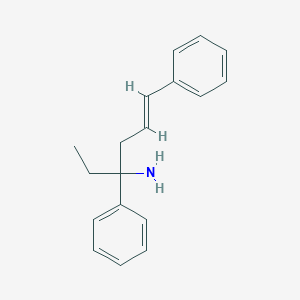
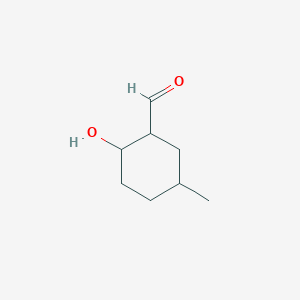

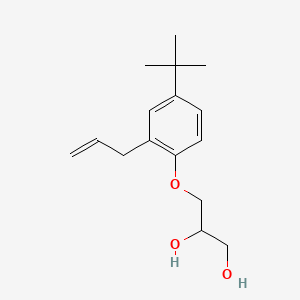
![2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide](/img/structure/B13813241.png)
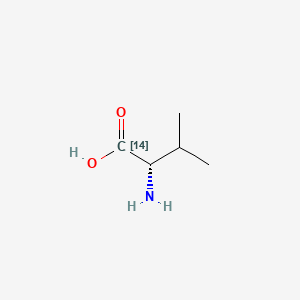
![25,27-Dipropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene](/img/structure/B13813252.png)
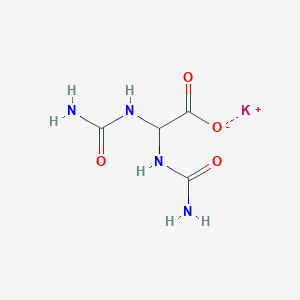
![Morpholine, 4-(bicyclo[2.2.1]hept-2-ylmethyl)-](/img/structure/B13813266.png)
